molecular formula C8H12O4 B14513534 6,7-Dihydroxyhexahydro-1-benzofuran-2(3H)-one CAS No. 62896-26-8

6,7-Dihydroxyhexahydro-1-benzofuran-2(3H)-one

Katalognummer: B14513534
CAS-Nummer: 62896-26-8
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: BDIJCZMDIIBSDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydroxyhexahydro-1-benzofuran-2(3H)-one is a chemical compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential applications in medicine and industry. This compound, in particular, features a hexahydro-1-benzofuran core with two hydroxyl groups at positions 6 and 7.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroxyhexahydro-1-benzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the use of a dihydroxybenzene derivative and a suitable cyclizing agent. The reaction conditions often include:

  • Temperature: Moderate to high temperatures (e.g., 80-150°C)
  • Solvent: Polar solvents like ethanol or methanol
  • Catalysts: Acidic or basic catalysts to facilitate the cyclization

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems ensures consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dihydroxyhexahydro-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield diketones, while substitution could introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 6,7-Dihydroxyhexahydro-1-benzofuran-2(3H)-one exerts its effects depends on its specific interactions with molecular targets. For example:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7-Dihydroxy-1-benzofuran: Lacks the hexahydro component but shares the dihydroxybenzofuran core.

    Hexahydro-1-benzofuran-2(3H)-one: Lacks the hydroxyl groups but shares the hexahydrobenzofuran core.

Uniqueness

6,7-Dihydroxyhexahydro-1-benzofuran-2(3H)-one is unique due to the presence of both hydroxyl groups and the hexahydrobenzofuran core, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

62896-26-8

Molekularformel

C8H12O4

Molekulargewicht

172.18 g/mol

IUPAC-Name

6,7-dihydroxy-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one

InChI

InChI=1S/C8H12O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h4-5,7-9,11H,1-3H2

InChI-Schlüssel

BDIJCZMDIIBSDI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(C2C1CC(=O)O2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.